molecular formula C14H32O5Si B1681944 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol CAS No. 134179-40-1

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

Cat. No. B1681944
CAS RN: 134179-40-1
M. Wt: 308.49 g/mol
InChI Key: KZFZMISGZPOLJM-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol, also known as 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-sila-1-pentadecanol, is a chemical compound with the linear formula C14H32O5Si . It is also referred to as 2- [2- (2-TBDMSO-ethoxy)ethoxy]ethoxy]ethanol or 2- [2- [2- [2- [ (tert-Butyldimethylsilanyl)oxy]ethoxy]ethoxy]ethoxy]ethanol .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyldimethylsilyl (TBDMS) groups, which are commonly used in organic synthesis to protect hydroxyl groups .


Molecular Structure Analysis

The molecular structure of this compound includes a silicon atom bonded to two methyl groups and an oxygen atom, which is further connected to a chain of ether groups and a terminal hydroxyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.487 Da . It is a liquid at room temperature with a density of 1.081 g/mL at 25 °C . The compound’s refractive index is 1.353 .

Scientific Research Applications

Molecular Structure and Reactivity

The compound trans-2,3,5,7,15-Pentaacetoxyjatropha-6(17),11-diene-9,14-dione, closely related in structure, demonstrates intriguing molecular properties with nonplanar ring configurations and an envelope conformation, hinting at potential for complex chemical reactivity and interactions (Kar et al., 1998).

Characterization and Reactions

Tetramethyl-1-silacycloprop-2-ene, sharing similar structural motifs, has been characterized revealing detailed molecular behavior and reactions with various compounds. These reactions suggest potential for polymerization and applications in material science (Cornett, 1980).

Complexation and Sensing Capabilities

The Sodium complexes of spin labeled monoazacrown ethers, resembling the structure of the compound , showcase complexation behaviors with potential applications in sensing technologies and material sciences, indicating the possibility for 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol to serve in similar roles (Sosnovsky et al., 1987).

Applications in Metal Cation Sensing

The compound 3-hydroxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)naphthalene-2-carbaldehyde, shares structural similarities, indicating potential applications in the realm of metal cation sensing and ESIPT (Excited-State Intramolecular Proton Transfer) mechanisms (Wu et al., 2004).

properties

IUPAC Name

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O5Si/c1-14(2,3)20(4,5)19-13-12-18-11-10-17-9-8-16-7-6-15/h15H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFZMISGZPOLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170743
Record name 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134179-40-1
Record name 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134179-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID401170743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134179-40-1
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Synthesis routes and methods I

Procedure details

Tetraethylene glycol, 4c (1.12 g, 5.77 mmol) and TBDMSCl (0.87 g, 5.77 mmol) were dissolved in dichloromethane (25 ml) followed by triethyl amine (1.46 g, 14.4 mmol). The solution was stirred at room temperature for 2 hours. After standard workup with dichloromethane, the residue was purified by silica gel column chromatography (50% ethyl acetate in hexane) to afford 5c (744 mg, 42%): 1H NMR δ 3.66 (m, 16H), 2.51 (t, 1H, J=5.86 Hz), 0.89 (s, 9H), 0.07 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4c
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Name
Yield
42%

Synthesis routes and methods II

Procedure details

Compound 28b was prepared according to the procedure described hereinabove for Compound 28a, using tetraethylene glycol (6 grams, 30 mmol), TBDMSCl (3 grams, 20 mmol), and imidazole (1.4 grams, 20 mmol) in DMF (24 ml), yielding 3.79 grams of the product (41% yield).
Name
Compound 28a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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